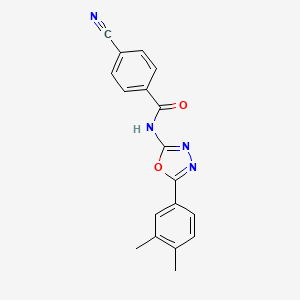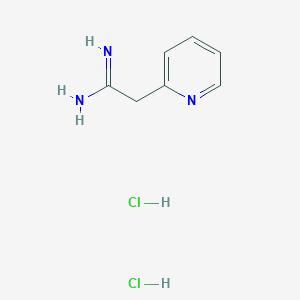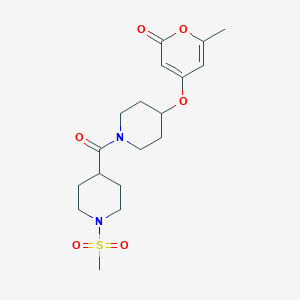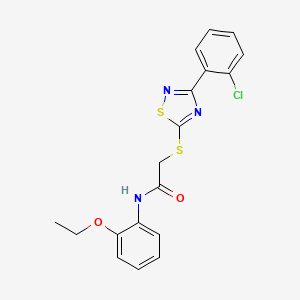![molecular formula C15H20N2O5S2 B2552342 Methyl (4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)carbamate CAS No. 1797247-26-7](/img/structure/B2552342.png)
Methyl (4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to Methyl (4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)carbamate involves several chemical transformations. In one study, the synthesis of Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate was achieved using 2-amino-4-(chloromethyl)thiazole as a starting material. This compound was further evaluated for its antitumor properties, showing significant activity against leukemia L1210 cell proliferation with an IC50 value of 3.2 microM . Another related synthesis involved the oxidation of methyl (4-acetylphenyl)carbamate with selenium dioxide to produce methyl [4-(oxoacetyl)phenyl]carbamate. This compound was then used as a precursor for various other derivatives through condensation reactions with different reagents such as ethyl acetoacetate, diethyl malonate, and o-phenylenediamine .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with various functional groups. The specific structure of this compound is not detailed in the provided papers, but the related compounds synthesized show a diverse range of molecular frameworks, including thiazole, selenazole, and pyridazine rings . These structural variations are crucial for the biological activity of the compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include nucleophilic substitution, oxidation, and condensation reactions. For instance, the preparation of Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate involved a nucleophilic substitution reaction starting from 2-amino-4-(chloromethyl)thiazole . The oxidation of methyl (4-acetylphenyl)carbamate with selenium dioxide is another example of a key reaction step leading to the formation of methyl [4-(oxoacetyl)phenyl]carbamate . These reactions are critical for introducing various functional groups that confer the desired biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of the carbamate group and the various substituents affect properties such as solubility, stability, and reactivity. The specific physical and chemical properties of this compound are not discussed in the provided papers. However, the antitumor and antifilarial activities of Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate suggest that its structure imparts significant biological activity, which could be related to its physical and chemical characteristics .
Applications De Recherche Scientifique
Carbamates in Environmental and Health Perspectives
Toxicological Effects of Carbamates : Carbamates, including insecticides like aldicarb, have been studied extensively for their toxicological effects on mammals. They inhibit cholinesterase but are quickly reversible compared to organophosphates, making them of interest in studying acute toxicity and environmental impact. Aldicarb, despite being highly toxic, does not accumulate and is rapidly metabolized, highlighting a balance between efficacy and safety in pesticide application (Risher, Mink, & Stara, 1987).
Degradation and Environmental Impact : The environmental fate of carbamates, such as chlorpropham, emphasizes the concern over their persistence and toxic breakdown products. Studies on their degradation, including hydrolysis and photolysis, provide essential insights into managing their environmental impact and formulating safer pesticides (Smith & Bucher, 2012).
Microbial Degradation : The exploration of microbial pathways for degrading N-methylcarbamates opens avenues for bioremediation. Specific enzymes and genes in microorganisms that break down these pesticides could be crucial in mitigating environmental and health risks associated with carbamate pollution (Castellanos Rozo & Rache Caredenal, 2013).
Pharmacological Applications of Carbamates : Beyond their use as pesticides, carbamates have found roles in medicine, such as the alkyl-carbamates in epilepsy therapy. Their mechanisms of action, including GABA receptor modulation and effects on ion channels, have been explored for therapeutic benefits, albeit with attention to their adverse effects (Löscher, Sills, & White, 2021).
Health Benefits of 4,4-Dimethyl Phytosterols : The study of 4,4-dimethyl phytosterols, structurally related to carbamates, illustrates the diverse potential of carbamate-like compounds in disease prevention and interaction with biological systems like the endogenous cannabinoid system (Zhang et al., 2019).
Propriétés
IUPAC Name |
methyl N-[4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S2/c1-21-14(18)16-12-2-4-13(5-3-12)24(19,20)17-8-6-15(7-9-17)22-10-11-23-15/h2-5H,6-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQHMVJDVBYYOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2552268.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2552272.png)
![3-amino-N-(2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2552273.png)
![3-(4-methyl-1,2,4-triazol-3-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine](/img/structure/B2552274.png)
![3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552275.png)

![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2552278.png)

![N-ethyl-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2552280.png)
![4-benzyl-7-hydroxy-N-(3-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2552281.png)
